

A Comparative Analysis of Mifepristone's Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mibenratide*

Cat. No.: *B12663661*

[Get Quote](#)

An Objective Guide for Researchers and Drug Development Professionals

Mifepristone (also known as RU-486), a synthetic steroid, is widely recognized for its potent antagonism of progesterone and glucocorticoid receptors.[1][2] While extensively used in reproductive medicine, a growing body of preclinical evidence has illuminated its potential as a broad-spectrum anti-cancer agent.[3][4] Its efficacy has been demonstrated across a range of cancer cell lines, including those originating from reproductive and non-reproductive tissues, often independent of the classical nuclear progesterone receptor (PR) status.[2][5][6] This guide provides a comparative analysis of Mifepristone's effects, summarizing key quantitative data, detailing common experimental protocols, and visualizing the primary signaling pathways involved in its anti-tumor activity.

Comparative Efficacy: A Quantitative Overview

Mifepristone exhibits a dose-dependent inhibitory effect on the growth of numerous cancer cell lines. At lower micromolar concentrations, it typically induces a cytostatic effect (growth arrest), while higher concentrations lead to apoptosis (programmed cell death).[5] The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different cell types.

Table 1: Comparative IC50 Values of Mifepristone in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (μM) | Notes |
|--------------|------------|-----------|--|
| Breast | MCF-7 | 11.2 | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+ |
| | MDA-MB-231 | 17.5 | Triple-Negative Breast Cancer (TNBC) |
| | HCC1937 | 17.2 | Triple-Negative Breast Cancer (TNBC) |
| | SUM149PT | 11.3 | Triple-Negative Breast Cancer (TNBC) |
| Ovarian | SK-OV-3 | 14.5 | - |
| | OVCAR-3 | 11.2 | - |
| Prostate | LNCaP | 12.5 | Androgen-Sensitive |
| | PC-3 | 18.7 | Androgen-Insensitive |
| Glioblastoma | U87MG | 16.2 | - |
| Meningioma | IOMM-Lee | 13.7 | - |
| Osteosarcoma | U-2OS | 19.9 | - |
| | SAOS-2 | 16.2 | - |
| Lung (NSCLC) | A549 | ~10 | - |
| | H23 | ~10 | - |
| Endometrial | HEC-1-A | 16 μg/ml | PR expression increased with treatment |

| | Ishikawa | 19 μg/ml | No change in PR expression |

Data compiled from multiple sources.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Note that IC50 values can vary based on experimental conditions (e.g., exposure time). The values for HEC-1-A and Ishikawa cells were

reported in µg/ml.

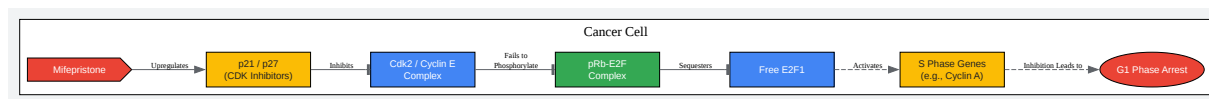
Core Mechanisms of Action

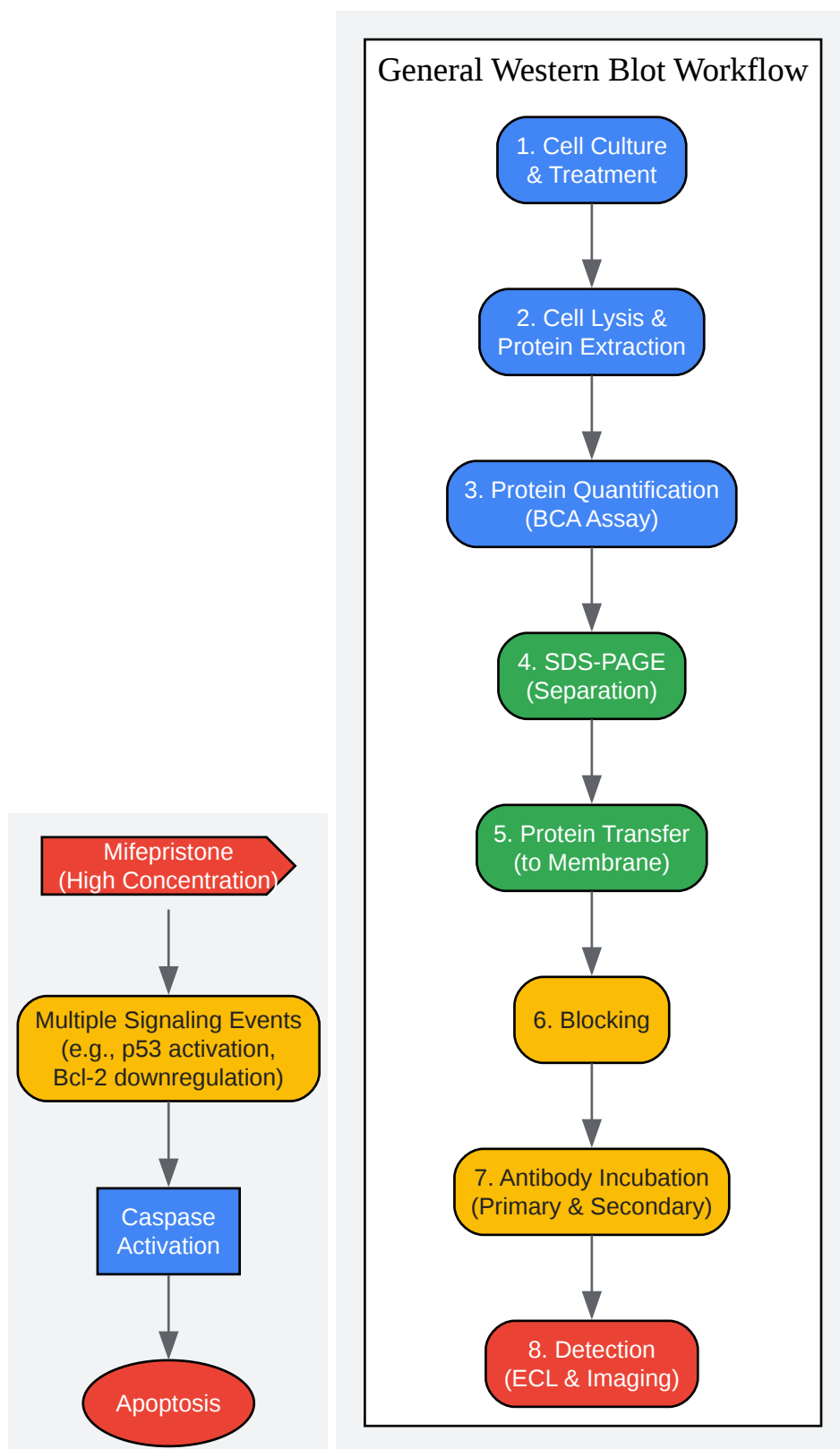
Mifepristone's anti-cancer effects are mediated through several key signaling pathways, with the induction of cell cycle arrest being a predominant mechanism across multiple cancer types.

G1 Phase Cell Cycle Arrest via Cdk2 Inhibition

A primary mechanism of Mifepristone's cytostatic effect is the induction of G1 phase cell cycle arrest.^{[5][6][11]} This is achieved by targeting the G1/S phase transition machinery. Studies across ovarian, breast, prostate, and glioblastoma cell lines show that Mifepristone treatment leads to a significant reduction in the activity of Cyclin-dependent kinase 2 (Cdk2), a critical enzyme for progression into the S phase.^{[5][12][13]} This inhibition is mediated by several upstream events:

- **Upregulation of Cdk Inhibitors:** Mifepristone increases the abundance of the cell cycle inhibitors p21cip1 and p27kip1.^{[5][11][12]}
- **Reduced Cdk2/Cyclin E Complex:** The increased levels of p21cip1 and p27kip1 lead to their enhanced association with the Cdk2/Cyclin E complex, thereby inactivating it.^{[12][13]}
- **Downregulation of E2F1:** The inactivation of Cdk2 prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F1, preventing the expression of genes required for S phase entry.^{[11][12]}





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. Frontiers | Mifepristone Repurposing in Treatment of High-Grade Gliomas [frontiersin.org]
- 3. Mifepristone May Be the Best Single Pharmaceutical Agent for Treatment of a Variety of Advanced Cancers [scivisionpub.com]
- 4. Mifepristone. Auxiliary therapeutic use in cancer and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mifepristone inhibits non-small cell lung carcinoma cellular escape from DNA damaging cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of Mifepristone's Effects on Diverse Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12663661#comparative-analysis-of-mifepristone-s-effects-on-different-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com